(-)-Englerin B
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Overview
Description
(-)-Englerin B: is a natural product isolated from the bark of the East African plant Phyllanthus engleri. It is a guaiane sesquiterpene with a unique structure that has garnered significant interest due to its potent and selective cytotoxicity against renal cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Englerin B involves multiple steps, including the formation of the guaiane skeleton and the introduction of the necessary functional groups. One of the key steps in its synthesis is the cyclization of a linear precursor to form the guaiane core. This is typically achieved through a series of reactions, including aldol condensations, Michael additions, and cyclization reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. advances in synthetic organic chemistry have made it possible to produce this compound in larger quantities through total synthesis. This involves the stepwise construction of the molecule from simpler starting materials, often using chiral catalysts to ensure the correct stereochemistry.
Chemical Reactions Analysis
Types of Reactions: (-)-Englerin B undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkyl halides, and organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated or partially reduced products.
Scientific Research Applications
Chemistry: In chemistry, (-)-Englerin B is used as a model compound for studying complex natural product synthesis. Its unique structure provides a challenging target for synthetic chemists, leading to the development of new synthetic methodologies.
Biology: In biology, this compound is studied for its selective cytotoxicity against renal cancer cells. It has been shown to induce cell death in these cells through a mechanism involving the activation of transient receptor potential (TRP) channels.
Medicine: In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of renal cancer. Its selective toxicity towards cancer cells makes it a promising candidate for drug development.
Industry: In industry, this compound is used as a lead compound for the development of new anticancer agents. Its unique structure and potent biological activity make it an attractive starting point for the design of new drugs.
Mechanism of Action
The mechanism of action of (-)-Englerin B involves the activation of transient receptor potential (TRP) channels, specifically TRPC4 and TRPC5. These channels are involved in the regulation of calcium influx into cells. Activation of these channels by this compound leads to an increase in intracellular calcium levels, which triggers a cascade of events leading to cell death. This selective activation of TRP channels in renal cancer cells is what makes this compound particularly effective against this type of cancer.
Comparison with Similar Compounds
Englerin A: Another guaiane sesquiterpene isolated from , which also exhibits cytotoxic activity against cancer cells.
Guaiane Sesquiterpenes: A class of compounds with similar structural features, including a guaiane skeleton, but with different functional groups and biological activities.
Uniqueness: (-)-Englerin B is unique among guaiane sesquiterpenes due to its potent and selective cytotoxicity against renal cancer cells. This selectivity is attributed to its specific activation of TRP channels, which is not observed with other similar compounds. This makes this compound a valuable compound for both scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H32O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[(1S,2R,5R,6R,7S,8R,10R)-10-hydroxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H32O4/c1-15(2)24-14-19(25)23(4,28-24)18-12-10-16(3)21(18)22(24)27-20(26)13-11-17-8-6-5-7-9-17/h5-9,11,13,15-16,18-19,21-22,25H,10,12,14H2,1-4H3/b13-11+/t16-,18-,19-,21-,22+,23+,24-/m1/s1 |
InChI Key |
VWHNJBKOOIZSEF-HDKQFOQASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)O)C(C)C)OC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1CCC2C1C(C3(CC(C2(O3)C)O)C(C)C)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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